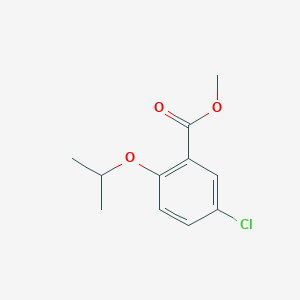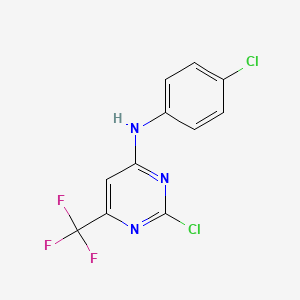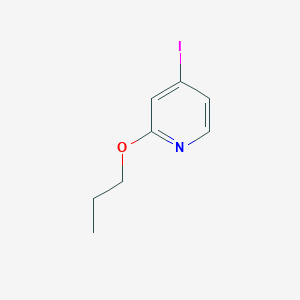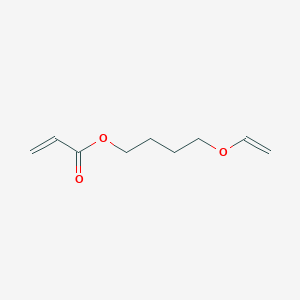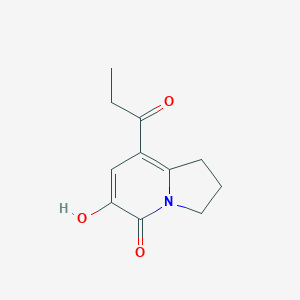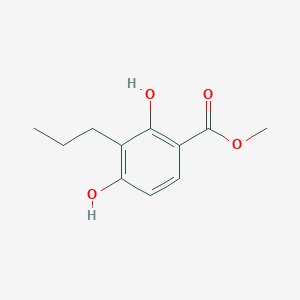
EINECS 254-859-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 254-859-3 is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a dihydroxyphenyl group and a phenylmethylamino group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 254-859-3 involves several steps. The starting materials typically include 3,5-dihydroxybenzaldehyde, phenylmethylamine, and theophylline. The synthetic route can be summarized as follows:
Condensation Reaction: 3,5-dihydroxybenzaldehyde reacts with phenylmethylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to form the corresponding amine.
Alkylation: The amine is then alkylated with a suitable alkylating agent to introduce the propyl group.
Coupling: The resulting compound is coupled with theophylline to form the final product.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
EINECS 254-859-3 can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxoethyl group can be reduced to form alcohols.
Substitution: The phenylmethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable for organic synthesis.
Biology
In biology, the compound’s potential antioxidant properties, due to the presence of dihydroxyphenyl groups, can be explored for protecting cells from oxidative stress.
Medicine
In medicine, the compound’s structure suggests potential applications as a therapeutic agent. Its ability to interact with various biological targets can be investigated for treating diseases such as cancer or neurodegenerative disorders.
Industry
In industry, the compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of EINECS 254-859-3 involves its interaction with specific molecular targets. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The purine core can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxy-ethyl)amino)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride
- 2-Amino-3-(3’-hydroxy-phenyl)-propanols
Uniqueness
Compared to similar compounds, EINECS 254-859-3 has a unique combination of functional groups that provide distinct chemical reactivity and biological activity. The presence of both dihydroxyphenyl and purine moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
40254-73-7 |
|---|---|
Molecular Formula |
C25H28ClN5O5 |
Molecular Weight |
514.0 g/mol |
IUPAC Name |
7-[3-[benzyl-[2-(3,5-dihydroxyphenyl)-2-oxoethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C25H27N5O5.ClH/c1-27-23-22(24(34)28(2)25(27)35)30(16-26-23)10-6-9-29(14-17-7-4-3-5-8-17)15-21(33)18-11-19(31)13-20(32)12-18;/h3-5,7-8,11-13,16,31-32H,6,9-10,14-15H2,1-2H3;1H |
InChI Key |
PZUVSJJEOLUMIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN(CC3=CC=CC=C3)CC(=O)C4=CC(=CC(=C4)O)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(2,2'-bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(4-aminobenzamide)](/img/structure/B8686263.png)
